molecular formula C20H19NO6 B512633 4-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one CAS No. 281224-29-1

4-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B512633
CAS No.: 281224-29-1
M. Wt: 369.4g/mol
InChI Key: CVLGHPQLNQKPDW-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a methoxybenzylidene group and a trimethoxyphenyl group attached to an oxazole ring

Preparation Methods

The synthesis of 4-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxyphenylacetic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups on the benzylidene and phenyl rings can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, leading to the formation of hydroxyl or alkyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

4-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one can be compared with other similar compounds, such as:

    4-(4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: This compound lacks the trimethoxy groups on the phenyl ring, which may result in different chemical and biological properties.

    4-(4-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-5(4H)-one:

    4-(4-methoxybenzylidene)-2-(3,5-dimethoxyphenyl)-1,3-oxazol-5(4H)-one: The different positioning of the methoxy groups on the phenyl ring can influence the compound’s chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

281224-29-1

Molecular Formula

C20H19NO6

Molecular Weight

369.4g/mol

IUPAC Name

(4E)-4-[(4-methoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C20H19NO6/c1-23-14-7-5-12(6-8-14)9-15-20(22)27-19(21-15)13-10-16(24-2)18(26-4)17(11-13)25-3/h5-11H,1-4H3/b15-9+

InChI Key

CVLGHPQLNQKPDW-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC

SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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